2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Description
Propriétés
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-13-8-9-15(26-2)14(10-13)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDBUFJTGRCHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol, have been used in the synthesis of various organic compounds
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other types of molecular interactions.
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical processes, including the inhibition of certain enzymes.
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles, while their metabolism and excretion can vary.
Activité Biologique
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a derivative of triazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of triazole derivatives typically involves cyclization reactions. For this specific compound, the basic nucleus is derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , which can be synthesized through the reaction of hydrazine hydrate with appropriate carbon disulfide derivatives. Subsequent reactions lead to the formation of various derivatives including the target compound.
Characterization techniques such as:
- Melting point determination
- Fourier-transform infrared spectroscopy (FTIR)
- Proton nuclear magnetic resonance (1H-NMR)
are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antimicrobial activity. The synthesized triazole derivatives have been tested against various bacterial strains and fungi using methods like agar-well diffusion. Notably, certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | C. albicans | 20 |
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. The target compound has been shown to inhibit cell proliferation in various cancer cell lines. For example, in vitro studies indicated that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antifungal Efficacy : A study involving patients with resistant fungal infections demonstrated that a triazole derivative led to significant improvement in clinical outcomes when combined with standard antifungal therapies.
- Anticancer Trials : Early-phase clinical trials involving triazole derivatives showed promising results in reducing tumor size in patients with advanced breast cancer.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural features. The presence of specific functional groups such as methoxy or sulfanyl groups enhances their interaction with biological targets, which is critical for their antimicrobial and anticancer activities .
Applications De Recherche Scientifique
Anticancer Research
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For example, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target multiple cancer cell lines such as SNB-19 and OVCAR-8, showing percent growth inhibitions exceeding 80% against these cells .
Antimicrobial Properties
The triazole derivatives have been investigated for their antimicrobial activity. The structural characteristics of the compound enhance its interaction with microbial enzymes and receptors, making it a potential candidate for developing new antibiotics. In particular, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus. The inhibition of these enzymes can lead to improved therapeutic outcomes in managing these diseases .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their anticancer activity against several human cancer cell lines. The compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 15 µM, indicating its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole derivatives. The synthesized compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 12 µg/mL for both bacteria. This suggests that the compound could be developed into a new class of antimicrobial agents .
Summary Table of Applications
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
- 4-Methylphenyl substitution (): The analog "2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide" replaces the phenyl group with a para-tolyl group.
- Furan-2-yl substitution (): Derivatives like "2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide" exhibit significant anti-exudative activity (10 mg/kg dose), outperforming diclofenac sodium (8 mg/kg) in preclinical models .
- Benzotriazolylmethyl substitution () : The addition of a benzotriazole moiety (C25H23N7O3S) increases molecular mass (501.565 g/mol) and may influence π-π stacking interactions in target binding.
Modifications to the Acetamide Substituent
- Dimethoxyphenyl vs. dimethylphenyl ( vs. Target compound) : The 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing solubility compared to the dimethylphenyl analog in .
- Chlorophenyl and pyridyl substitutions (): Analogs such as "2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide" incorporate heteroaromatic or halogenated groups, which may improve binding affinity to targets like cyclooxygenase or kinase enzymes.
Physicochemical Properties
Q & A
Q. What are the key structural features of this compound that influence its reactivity and interactions with biological targets?
The compound contains a 1,2,4-triazole ring, a sulfanyl (-S-) bridge, and an acetamide group substituted with a 2,5-dimethoxyphenyl moiety. The triazole ring contributes to π-π stacking and hydrogen-bonding interactions, while the sulfanyl group enhances nucleophilic reactivity. The methoxy substituents on the phenyl ring modulate lipophilicity and electronic effects, impacting solubility and target binding .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,4-triazole-3-thione precursor via cyclization of thiosemicarbazide derivatives.
- Step 2: Alkylation with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol).
- Step 3: Purification via recrystallization or column chromatography. Yield optimization requires controlled pH, solvent selection (e.g., ethanol for reflux), and stoichiometric ratios of reagents. Reaction progress should be monitored using TLC or HPLC .
Advanced Research Questions
Q. What advanced techniques are recommended for structural characterization and validation of this compound?
- X-ray crystallography: Resolve 3D conformation using SHELX software for refinement, particularly for identifying disorder in the triazole or methoxyphenyl groups .
- NMR spectroscopy: Use H/C NMR to confirm substituent positions and assess purity.
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Computational modeling: DFT calculations predict electronic properties and reactive sites .
Q. How can researchers resolve contradictory bioactivity data observed across structural analogs?
Contradictions often arise from substituent variations (e.g., chlorine vs. methoxy groups). Strategies include:
- Comparative SAR studies: Systematically test analogs with single substituent changes.
- Solubility assays: Measure logP to correlate hydrophobicity with activity.
- Target-specific assays: Use enzyme inhibition or cell-based models to isolate mechanistic effects. Computational docking (e.g., AutoDock Vina) identifies binding pocket interactions that explain potency variations .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?
- Systematic substitution: Synthesize derivatives with modified phenyl (e.g., 4-chloro, 3-nitro) or triazole (e.g., 4-allyl) groups.
- In vitro assays: Test antimicrobial (MIC assays), anti-inflammatory (COX-2 inhibition), or anticancer (MTT assays) activity.
- QSAR modeling: Use ML algorithms (e.g., Random Forest) to predict bioactivity based on descriptors like polar surface area or H-bond donors .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular docking: Simulate binding to enzymes (e.g., cytochrome P450) or receptors (e.g., EGFR).
- Fluorescence quenching: Measure binding constants with serum albumin to assess pharmacokinetics.
- Mutagenesis studies: Identify critical residues in target proteins via site-directed mutagenesis .
Q. What strategies address data contradictions in solubility or stability profiles?
- pH-dependent studies: Assess stability under acidic (pH 2) vs. neutral (pH 7.4) conditions using UV-Vis spectroscopy.
- Forced degradation: Expose the compound to heat, light, or oxidizers to identify degradation pathways (HPLC-MS analysis).
- Co-solvent systems: Use cyclodextrins or PEG to enhance aqueous solubility for in vivo testing .
Q. How can researchers design derivatives with improved pharmacokinetic properties?
- Bioisosteric replacement: Substitute the methoxy group with trifluoromethyl (-CF) to enhance metabolic stability.
- Prodrug approaches: Introduce ester groups to improve oral bioavailability.
- In silico ADMET prediction: Tools like SwissADME predict absorption, toxicity, and CYP450 interactions .
Q. What crystallographic challenges arise in resolving disorder in the triazole or methoxyphenyl groups?
Q. How can researchers troubleshoot low yields in coupling reactions during synthesis?
- Catalyst screening: Test Pd(OAc) or CuI for Suzuki-Miyaura couplings.
- Solvent optimization: Switch from DMF to THF for better reagent solubility.
- Microwave-assisted synthesis: Reduce reaction time and improve efficiency .
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